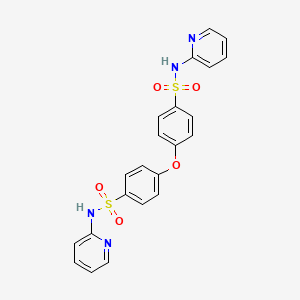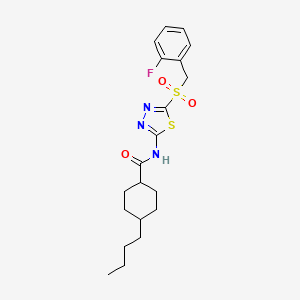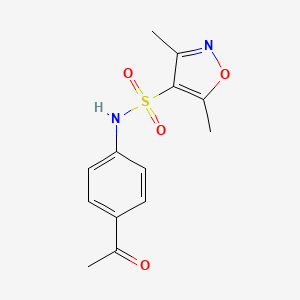
Benzenesulfonamide, 4,4'-oxybis[N-2-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is a complex organic compound with the molecular formula C22H18N4O5S2 and a molecular weight of 482.5321 . This compound is characterized by the presence of benzenesulfonamide groups linked through an oxygen bridge to pyridinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- typically involves the reaction of benzenesulfonamide derivatives with pyridinyl compounds under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the oxygen bridge between the benzenesulfonamide and pyridinyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, it may interact with other molecular targets, contributing to its antimicrobial and therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-nitro-: This compound has a nitro group instead of the pyridinyl groups, leading to different chemical properties and applications.
Benzenesulfonamide, 4,4’-oxybis[N-(2-hydroxyethyl)-: This compound has hydroxyethyl groups, which may affect its solubility and reactivity.
The uniqueness of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
116937-42-9 |
|---|---|
Formule moléculaire |
C22H18N4O5S2 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
N-pyridin-2-yl-4-[4-(pyridin-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O5S2/c27-32(28,25-21-5-1-3-15-23-21)19-11-7-17(8-12-19)31-18-9-13-20(14-10-18)33(29,30)26-22-6-2-4-16-24-22/h1-16H,(H,23,25)(H,24,26) |
Clé InChI |
NVPCGUJGRWVZLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108275.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B15108282.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15108289.png)

![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)

![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)
